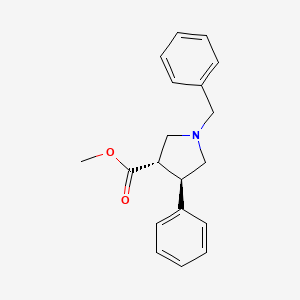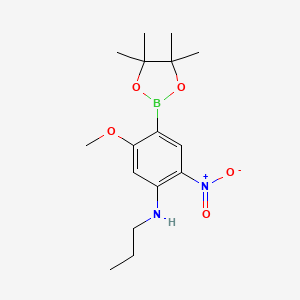
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 3-chloro-2-methylaniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of the aniline derivative using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, and reduction to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols, under basic conditions.
Coupling Reactions: Require palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted aniline derivatives.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction: Form nitroso, nitro, or amine derivatives.
Applications De Recherche Scientifique
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps. The aniline moiety can also interact with various biological targets through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boronic ester with similar reactivity in coupling reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester used in similar synthetic applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a different aromatic substitution pattern.
Uniqueness
3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chloro and a boronic ester group on the same aromatic ring, which allows for versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
3-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMJDAXAYSAKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-Methylimidazole-1-sulfonyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7953820.png)
![{1-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953826.png)
![{1-[4-(Morpholine-4-sulfonyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953840.png)
![[4-(4-Benzylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7953844.png)



![ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B7953875.png)
![N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B7953889.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenoxy)ethyl]-1,3,2-dioxaborolane](/img/structure/B7953893.png)
![N-[(4-Methoxyphenyl)methyl]-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B7953902.png)
![N-[(4-Methoxyphenyl)methyl]-2-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B7953907.png)


